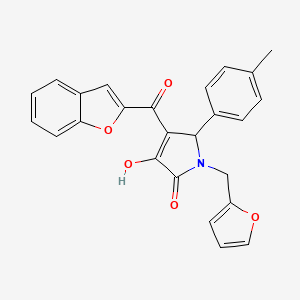![molecular formula C25H31N5O3S2 B12145038 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12145038.png)
1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a thiazolidinone ring, a pyridopyrimidine core, and a piperidine carboxamide moiety, which may contribute to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone and pyridopyrimidine intermediates. The key steps include:
Formation of Thiazolidinone Intermediate: This involves the reaction of a suitable aldehyde with thiourea and a carbonyl compound under acidic conditions to form the thiazolidinone ring.
Synthesis of Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving a pyrimidine derivative and an appropriate reagent to form the fused pyridopyrimidine structure.
Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyridopyrimidine core using a suitable linker, such as a piperidine derivative, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyridopyrimidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridopyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups attached to the core structure.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the selectivity and efficiency of the process.
Material Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.
Protein Binding: Its structure allows for potential interactions with proteins, useful in studying protein-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific pathways or receptors.
Therapeutic Applications: It may be explored for its therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Agrochemicals: Its biological activity may be harnessed for developing new agrochemicals for pest control or plant growth regulation.
作用机制
The mechanism of action of 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
相似化合物的比较
Thiazolidinones: Compounds with a thiazolidinone ring, known for their antimicrobial and anti-inflammatory properties.
Pyridopyrimidines: Compounds with a pyridopyrimidine core, often explored for their anticancer and antiviral activities.
Piperidine Carboxamides: Compounds with a piperidine carboxamide moiety, used in various therapeutic applications.
Uniqueness: The uniqueness of 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide lies in its combination of these three distinct structural motifs, potentially offering a synergistic effect in its biological activity. This structural complexity may provide enhanced specificity and potency compared to simpler analogs.
属性
分子式 |
C25H31N5O3S2 |
|---|---|
分子量 |
513.7 g/mol |
IUPAC 名称 |
1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H31N5O3S2/c1-3-4-5-6-11-30-24(33)19(35-25(30)34)15-18-22(28-13-9-17(10-14-28)20(26)31)27-21-16(2)8-7-12-29(21)23(18)32/h7-8,12,15,17H,3-6,9-11,13-14H2,1-2H3,(H2,26,31)/b19-15- |
InChI 键 |
PELCMYLMHYRMAA-CYVLTUHYSA-N |
手性 SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)N)/SC1=S |
规范 SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)N)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12144960.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12144962.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12144981.png)

![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12144994.png)
![4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12144995.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12144998.png)

![ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12145005.png)

![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12145020.png)
![N'-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide](/img/structure/B12145022.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12145034.png)
